Cas no 1520240-93-0 (tert-butyl N-{3-(hydroxyamino)methylphenyl}carbamate)

tert-butyl N-{3-(hydroxyamino)methylphenyl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-{3-(hydroxyamino)methylphenyl}carbamate
- tert-butyl N-{3-[(hydroxyamino)methyl]phenyl}carbamate
- EN300-1873608
- 1520240-93-0
-
- インチ: 1S/C12H18N2O3/c1-12(2,3)17-11(15)14-10-6-4-5-9(7-10)8-13-16/h4-7,13,16H,8H2,1-3H3,(H,14,15)
- InChIKey: VQVKIMOELLZNKH-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC=C(CNO)C=1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 238.13174244g/mol
- どういたいしつりょう: 238.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 70.6Ų
tert-butyl N-{3-(hydroxyamino)methylphenyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1873608-5.0g |
tert-butyl N-{3-[(hydroxyamino)methyl]phenyl}carbamate |
1520240-93-0 | 5g |
$2277.0 | 2023-06-03 | ||
Enamine | EN300-1873608-0.05g |
tert-butyl N-{3-[(hydroxyamino)methyl]phenyl}carbamate |
1520240-93-0 | 0.05g |
$660.0 | 2023-06-03 | ||
Enamine | EN300-1873608-0.1g |
tert-butyl N-{3-[(hydroxyamino)methyl]phenyl}carbamate |
1520240-93-0 | 0.1g |
$691.0 | 2023-06-03 | ||
Enamine | EN300-1873608-2.5g |
tert-butyl N-{3-[(hydroxyamino)methyl]phenyl}carbamate |
1520240-93-0 | 2.5g |
$1539.0 | 2023-06-03 | ||
Enamine | EN300-1873608-0.25g |
tert-butyl N-{3-[(hydroxyamino)methyl]phenyl}carbamate |
1520240-93-0 | 0.25g |
$723.0 | 2023-06-03 | ||
Enamine | EN300-1873608-0.5g |
tert-butyl N-{3-[(hydroxyamino)methyl]phenyl}carbamate |
1520240-93-0 | 0.5g |
$754.0 | 2023-06-03 | ||
Enamine | EN300-1873608-1.0g |
tert-butyl N-{3-[(hydroxyamino)methyl]phenyl}carbamate |
1520240-93-0 | 1g |
$785.0 | 2023-06-03 | ||
Enamine | EN300-1873608-10.0g |
tert-butyl N-{3-[(hydroxyamino)methyl]phenyl}carbamate |
1520240-93-0 | 10g |
$3376.0 | 2023-06-03 | ||
Enamine | EN300-1873608-1g |
tert-butyl N-{3-[(hydroxyamino)methyl]phenyl}carbamate |
1520240-93-0 | 1g |
$0.0 | 2023-09-18 |
tert-butyl N-{3-(hydroxyamino)methylphenyl}carbamate 関連文献
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
tert-butyl N-{3-(hydroxyamino)methylphenyl}carbamateに関する追加情報
Introduction to Tert-butyl N-{3-(hydroxyamino)methylphenyl}carbamate (CAS No. 1520240-93-0)
Tert-butyl N-{3-(hydroxyamino)methylphenyl}carbamate, identified by its Chemical Abstracts Service (CAS) number 1520240-93-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, agrochemicals, and material science. The unique structural features of tert-butyl N-{3-(hydroxyamino)methylphenyl}carbamate, particularly the presence of a tert-butyl group and a 3-(hydroxyamino)methylphenyl moiety, contribute to its distinctive chemical properties and potential biological activities.
The tert-butyl group is a well-known substituent in organic chemistry, characterized by its steric bulk and electron-donating effects. This group can influence the reactivity and selectivity of the compound in various chemical transformations, making it a valuable tool in synthetic chemistry. On the other hand, the 3-(hydroxyamino)methylphenyl moiety introduces both hydrophilic and hydrophobic interactions, which can be exploited to modulate the solubility and bioavailability of the compound. Such structural attributes make tert-butyl N-{3-(hydroxyamino)methylphenyl}carbamate a promising candidate for further investigation in drug discovery and development.
In recent years, there has been growing interest in carbamate derivatives due to their potential therapeutic applications. Carbamates are known to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties. The structural diversity of carbamates allows for the design of molecules with tailored pharmacological profiles, making them attractive for medicinal chemists. Specifically, the combination of a tert-butyl group and a 3-(hydroxyamino)methylphenyl moiety in tert-butyl N-{3-(hydroxyamino)methylphenyl}carbamate suggests that it may possess unique interactions with biological targets, which could lead to novel therapeutic effects.
One of the most compelling aspects of tert-butyl N-{3-(hydroxyamino)methylphenyl}carbamate is its potential as a building block for more complex pharmacophores. The presence of both functional groups provides multiple points for chemical modification, enabling chemists to explore diverse structural modifications without losing the inherent properties of the core scaffold. This flexibility is particularly valuable in drug discovery pipelines, where rapid iteration and optimization are essential for identifying lead compounds.
Recent studies have highlighted the importance of carbamate derivatives in addressing various diseases. For instance, carbamate-based compounds have been investigated for their role in modulating enzyme activity, particularly in cases where covalent inhibition is desired. The reactivity of the carbamate group allows for covalent bonding with biological targets, which can lead to prolonged drug action and improved efficacy. Additionally, the hydroxymethyl group in tert-butyl N-{3-(hydroxyamino)methylphenyl}carbamate can participate in hydrogen bonding interactions, further enhancing its binding affinity to biological receptors.
The synthesis of tert-butyl N-{3-(hydroxyamino)methylphenyl}carbamate involves multi-step organic reactions that showcase the expertise required in pharmaceutical chemistry. The introduction of the tert-butyl group typically requires protection-deprotection strategies to ensure regioselectivity during subsequent functionalization. Similarly, the incorporation of the 3-(hydroxyamino)methylphenyl moiety necessitates careful control over reaction conditions to avoid unwanted side products. These synthetic challenges underscore the complexity involved in developing novel carbamate derivatives but also highlight the opportunities for innovation in synthetic methodologies.
From a computational chemistry perspective, virtual screening and molecular modeling have become indispensable tools for evaluating the potential biological activity of compounds like tert-butyl N-{3-(hydroxyamino)methylphenyl}carbamate. These approaches allow researchers to predict binding affinities and identify key interaction points with biological targets before conducting expensive wet-lab experiments. By leveraging advanced computational techniques, scientists can accelerate the drug discovery process and prioritize promising candidates for further investigation.
The pharmacokinetic properties of tert-butyl N-{3-(hydroxyamino)methylphenyl}carbamate are also an important consideration in its development as a therapeutic agent. The presence of both polar and non-polar regions in its structure suggests that it may exhibit balanced solubility characteristics, which could enhance its oral bioavailability and tissue distribution. Additionally, metabolic stability studies are crucial to assess how the compound is processed within the body and whether it undergoes any significant transformations that could affect its efficacy or safety profile.
In conclusion,Tert-butyl N-{3-(hydroxyamino)methylphenyl}carbamate (CAS No. 1520240-93-0) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, including the tert-butyl group and the 3-(hydroxyamino)methylphenyl moiety, make it a versatile scaffold for designing novel bioactive molecules. The growing interest in carbamate derivatives underscores their importance as therapeutic agents, and further research into compounds like this one will undoubtedly contribute to advancements in drug discovery and development.
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